BCN-O-Acetic Acid NHS Ester

Bioorthogonal chemistry Click chemistry kinetics Steric tolerance

Choose BCN-O-Acetic Acid NHS Ester for bioconjugation where DBCO reagents fail. Its BCN core (LogP 2.0) provides ~32x greater hydrophilicity than DBCO, minimizing non-specific binding. Unlike DBCO, BCN maintains rapid SPAAC kinetics even with sterically hindered tertiary azides. The acetic acid spacer forms a stable amide bond, and its compact 305 Da size avoids disrupting small biomolecule activity. Uniquely enables orthogonal SPAAC/IEDDA dual-labeling. Procure this linker for superior aqueous solubility and consistent conjugation efficiency.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B8116004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-O-Acetic Acid NHS Ester
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESC1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1
InChIInChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2
InChIKeyKMOHYUDVWZERSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCN-O-Acetic Acid NHS Ester: Bifunctional Copper-Free Click Chemistry Linker for Dual-Modality Bioconjugation


BCN-O-Acetic Acid NHS Ester (CAS 2665661-06-1, C₁₆H₁₉NO₅, MW 305.33) is a heterobifunctional crosslinker comprising a bicyclo[6.1.0]nonyne (BCN) strained alkyne, an acetic acid spacer, and an N-hydroxysuccinimide (NHS) ester . The BCN moiety enables copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules, while the NHS ester reacts with primary amines to form stable amide bonds . First reported by Dommerholt et al. in 2010, the BCN scaffold was designed to combine rapid SPAAC kinetics with markedly improved aqueous compatibility relative to dibenzocyclooctyne (DBCO)-based reagents [1]. The acetic acid spacer in this derivative provides a short, hydrophilic linker arm that distinguishes it from direct carbonate-linked BCN-NHS analogs.

Why BCN-O-Acetic Acid NHS Ester Cannot Be Substituted by Generic Strained-Alkyne NHS Esters: Key Physicochemical and Reactivity Divergences


BCN-based and DBCO-based NHS ester linkers are not interchangeable in bioconjugation workflows. The BCN core exhibits a calculated LogP of 2.0 versus 3.5 for DBCO, a ~1.5 log-unit difference corresponding to approximately 32-fold greater hydrophilicity that directly impacts aqueous solubility and non-specific binding [1]. Furthermore, BCN maintains consistent SPAAC reaction rates across primary, secondary, and sterically hindered tertiary azides, whereas DBCO (ADIBO) reactivity drops by several orders of magnitude with bulky azide substrates [2]. At the linker chemistry level, BCN-O-Acetic Acid NHS Ester forms a hydrolytically stable amide bond upon amine conjugation, while the closest structural analog—BCN-NHS carbonate—yields a carbamate linkage with distinct stability and biodegradation profiles. These quantitative and qualitative differences mean that substituting a DBCO-NHS or BCN-NHS carbonate reagent for BCN-O-Acetic Acid NHS Ester can produce divergent conjugation efficiency, altered biomolecule solubility, and inconsistent downstream assay performance.

BCN-O-Acetic Acid NHS Ester: Quantitative Comparative Evidence for Procurement and Selection Decisions


BCN Maintains Consistent SPAAC Reactivity Across Bulky Tertiary Azides, While DBCO (ADIBO) Reaction Rates Collapse by Orders of Magnitude

In a direct head-to-head kinetic study, BCN exhibited similar second-order reaction rates with primary, secondary, and sterically demanding tertiary azides. In contrast, the bulkier dibenzocyclooctyne ADIBO (DBCO) showed a reactivity drop of several orders of magnitude when reacting with tertiary azides compared to primary and secondary azides [1]. This steric tolerance advantage is intrinsic to the compact BCN core and is inherited by all BCN derivatives, including BCN-O-Acetic Acid NHS Ester. No such steric resilience is available from DBCO-based NHS ester linkers.

Bioorthogonal chemistry Click chemistry kinetics Steric tolerance

BCN Core Hydrophilicity Advantage: Calculated LogP of 2.0 vs 3.5 for DBCO—A 32-Fold Difference Driving Aqueous Compatibility

Compiled LogP values from peer-reviewed data demonstrate that endo-BCN possesses a calculated LogP of 2.0, compared to a LogP of 3.5 for DBCO/DIBAC [1]. This ΔLogP of 1.5 units corresponds to an approximately 32-fold difference in partition coefficient favoring the aqueous phase for BCN. While this is a property of the BCN core rather than unique to the O-Acetic Acid NHS Ester derivative, it directly differentiates all BCN-based NHS ester linkers from DBCO-based alternatives. The lower lipophilicity of BCN reduces non-specific hydrophobic interactions with biomolecules and improves handling in aqueous bioconjugation buffers.

Aqueous solubility LogP Non-specific binding

BCN Reacts with Both Azides (SPAAC) and Tetrazines (IEDDA), Whereas DBCO Is Restricted to Azide/Nitrone Cycloadditions

Unlike DBCO, the BCN strained alkyne participates not only in SPAAC reactions with azides (second-order rate constant k = 0.14 M⁻¹s⁻¹ for endo-BCN with benzyl azide) and SPANC reactions with nitrones, but also undergoes rapid inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines and photoclick reactions with tetrazoles [1]. The IEDDA reaction of BCN with tetrazines was demonstrated by Wagner et al. (2015) to proceed with exceptional orthogonality, while Kumar et al. (2022) reported superfast tetrazole–BCN cycloaddition for bioorthogonal protein labeling [2][3]. This expanded reaction scope is a class-level property of the BCN core retained by BCN-O-Acetic Acid NHS Ester.

Reaction orthogonality IEDDA Dual-modality labeling

BCN-O-Acetic Acid NHS Ester Forms Stable Amide Bonds Upon Amine Conjugation, Whereas Closest Analog BCN-NHS Carbonate Yields Carbamate Linkages

BCN-O-Acetic Acid NHS Ester (CAS 2665661-06-1) contains an NHS ester that reacts with primary amines to form a stable amide bond identical to natural peptide bonds . The closest structural comparator, endo-BCN-NHS carbonate (CAS 1426827-79-3, MW 291.30), contains an NHS carbonate that forms a carbamate (urethane) linkage upon amine conjugation . Amide bonds exhibit superior resistance to non-enzymatic hydrolysis under physiological conditions compared to carbamate linkages. Both products are available from the same vendor (AxisPharm) at ≥95% purity, enabling direct procurement comparison. The O-acetic acid spacer in the target compound further provides a 2-atom linker arm between the BCN core and the reactive NHS ester (BCN–O–CH₂–CO–NHS), which is absent in the directly attached BCN–O–CO–NHS carbonate architecture.

Amide bond stability Bioconjugation linkage chemistry NHS ester vs NHS carbonate

Molecular Weight Compactness: BCN-O-Acetic Acid NHS Ester Is 48% Smaller (305 Da) Than DBCO-PEG3-NHS Ester (592 Da), Minimizing Steric Footprint on Conjugated Biomolecules

From the same commercial vendor (AxisPharm), BCN-O-Acetic Acid NHS Ester has a molecular weight of 305.33 Da, while the functionally analogous DBCO-PEG3-CH2CO-NHS ester has a molecular weight of 591.61 Da . This represents a 48.4% reduction in linker mass. The compact architecture of BCN-O-Acetic Acid NHS Ester—with a short acetic acid spacer rather than a PEG3 chain—reduces the steric footprint appended to the target biomolecule. This property is significant when conjugating to small proteins, peptides, or oligonucleotides where a large linker may perturb native structure, binding affinity, or enzymatic activity.

Linker compactness Biomolecule perturbation ADC design

BCN-O-Acetic Acid NHS Ester: Evidence-Backed Application Scenarios for Research and Industrial Bioconjugation


Conjugation to Sterically Hindered Azide Partners (Tertiary Azides, Densely Functionalized Probes)

When the intended click reaction partner carries a sterically encumbered azide—such as a tertiary azide on a conformationally constrained peptide, a modified nucleoside, or a multi-functional small-molecule probe—BCN-O-Acetic Acid NHS Ester is indicated over DBCO-based alternatives. As demonstrated by Houszka et al. (2018), BCN maintains consistent SPAAC reaction rates across primary, secondary, and tertiary azides, whereas ADIBO/DBCO reactivity collapses by several orders of magnitude with bulky azide substrates [1]. The compact BCN core ensures reliable conjugation irrespective of azide steric environment.

Aqueous-Phase and Live-Cell Bioconjugation Requiring Low Non-Specific Binding

For experiments conducted in aqueous buffers, live-cell media, or in vivo environments where hydrophobic-driven non-specific binding and dye aggregation must be minimized, the BCN core offers a LogP advantage of 1.5 units over DBCO (2.0 vs 3.5), corresponding to approximately 32-fold greater hydrophilicity [1]. BCN-O-Acetic Acid NHS Ester inherits this favorable hydrophilicity profile, making it the preferred procurement choice over DBCO-NHS ester linkers for applications where aqueous solubility of the labeled conjugate is critical.

Sequential Dual-Labeling Strategies Exploiting Orthogonal SPAAC/IEDDA Reactivity

BCN uniquely supports both SPAAC (azide) and IEDDA (tetrazine) bioorthogonal chemistries, while DBCO is limited to azide/nitrone cycloadditions [1]. BCN-O-Acetic Acid NHS Ester can therefore be employed in dual-labeling workflows where the NHS ester first modifies lysine residues, the BCN group subsequently reacts with an azide-functionalized probe via SPAAC, and a tetrazine-bearing reporter can be introduced through orthogonal IEDDA. This three-component assembly is inaccessible with DBCO-based NHS ester reagents [2].

Conjugation to Low-Molecular-Weight Biomolecules Where Linker Size Must Be Minimized

At 305.33 Da, BCN-O-Acetic Acid NHS Ester is approximately 48% smaller than DBCO-PEG3-CH2CO-NHS ester (591.61 Da) [1][2]. This compact architecture is advantageous when conjugating to small peptides (<5 kDa), short oligonucleotides, or low-molecular-weight pharmacophores where a large linker appendage could disrupt receptor binding, alter pharmacokinetics, or compromise biological activity. The short acetic acid spacer provides essential distance between reactive groups without the bulk of a PEG chain.

Quote Request

Request a Quote for BCN-O-Acetic Acid NHS Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.